Dhodh-IN-20

Description

BenchChem offers high-quality Dhodh-IN-20 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dhodh-IN-20 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H25F4N3O3 |

|---|---|

Molecular Weight |

479.5 g/mol |

IUPAC Name |

5-fluoro-4-[2-(2-hydroxypropan-2-yl)-1-methylimidazol-4-yl]-N-(2-methylphenyl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxybenzamide |

InChI |

InChI=1S/C24H25F4N3O3/c1-13-8-6-7-9-18(13)29-21(32)16-10-17(25)15(11-20(16)34-14(2)24(26,27)28)19-12-31(5)22(30-19)23(3,4)33/h6-12,14,33H,1-5H3,(H,29,32)/t14-/m0/s1 |

InChI Key |

JGGJFEOIKVIQJV-AWEZNQCLSA-N |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)C2=C(C=C(C(=C2)F)C3=CN(C(=N3)C(C)(C)O)C)O[C@@H](C)C(F)(F)F |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(C=C(C(=C2)F)C3=CN(C(=N3)C(C)(C)O)C)OC(C)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Dhodh-IN-20: A Potent Inhibitor of Dihydroorotate Dehydrogenase

For Researchers, Scientists, and Drug Development Professionals

Dhodh-IN-20 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] Its role in cellular metabolism has positioned it as a compound of significant interest for therapeutic development, particularly in the context of acute myelogenous leukemia (AML).[1] This technical guide provides a comprehensive overview of the chemical structure, biological activity, and relevant experimental protocols for Dhodh-IN-20.

Chemical Profile of Dhodh-IN-20

Dhodh-IN-20 is a small molecule inhibitor with the following chemical properties:

| Property | Value |

| Molecular Formula | C24H25F4N3O3 |

| Molecular Weight | 479.47 g/mol |

| CAS Number | 2639835-02-0 |

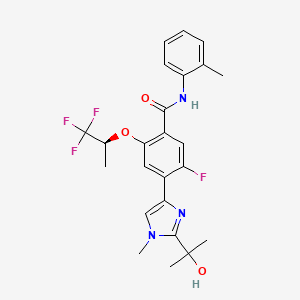

Chemical Structure:

Mechanism of Action and Signaling Pathway

Dhodh-IN-20 exerts its biological effect by inhibiting the enzymatic activity of dihydroorotate dehydrogenase (DHODH). DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth committed step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate. This pathway is essential for the production of uridine and cytidine, which are vital for DNA and RNA synthesis.

By blocking DHODH, Dhodh-IN-20 depletes the intracellular pool of pyrimidines, thereby arresting cell proliferation and inducing differentiation in rapidly dividing cells, such as those found in AML.

Below is a diagram illustrating the de novo pyrimidine synthesis pathway and the point of inhibition by Dhodh-IN-20.

Caption: The de novo pyrimidine biosynthesis pathway and inhibition by Dhodh-IN-20.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of DHODH inhibitors are crucial for reproducible research. While specific protocols for Dhodh-IN-20 are proprietary, the following represents a general workflow for characterizing a novel DHODH inhibitor.

General Workflow for DHODH Inhibitor Characterization

Caption: A generalized experimental workflow for the characterization of a DHODH inhibitor.

Key Experimental Methodologies

1. DHODH Enzyme Inhibition Assay (DCIP Assay):

This assay measures the enzymatic activity of DHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP).

-

Reagents: Recombinant human DHODH, dihydroorotate (substrate), decylubiquinone (electron acceptor), DCIP, reaction buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100).

-

Procedure:

-

Add reaction buffer, DHODH enzyme, and varying concentrations of Dhodh-IN-20 to a 96-well plate.

-

Incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate the reaction by adding dihydroorotate and decylubiquinone.

-

Immediately after, add DCIP.

-

Measure the decrease in absorbance at 600 nm over time using a plate reader.

-

Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

2. Cell Proliferation Assay (MTS Assay):

This colorimetric assay assesses the effect of Dhodh-IN-20 on the metabolic activity of AML cells, which is an indicator of cell proliferation.

-

Reagents: AML cell line (e.g., HL-60, MV4-11), cell culture medium (e.g., RPMI-1640 with 10% FBS), Dhodh-IN-20, MTS reagent.

-

Procedure:

-

Seed AML cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Dhodh-IN-20 for a specified period (e.g., 72 hours).

-

Add MTS reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

-

3. Flow Cytometry for Differentiation Markers:

This technique is used to quantify the expression of cell surface markers indicative of myeloid differentiation (e.g., CD11b).

-

Reagents: AML cells, Dhodh-IN-20, fluorescently labeled antibodies against differentiation markers (e.g., PE-conjugated anti-CD11b), FACS buffer (PBS with 1% BSA).

-

Procedure:

-

Treat AML cells with Dhodh-IN-20 for an appropriate duration (e.g., 5-7 days).

-

Harvest the cells and wash with FACS buffer.

-

Incubate the cells with the fluorescently labeled antibody on ice in the dark.

-

Wash the cells to remove unbound antibody.

-

Resuspend the cells in FACS buffer and analyze them using a flow cytometer.

-

Quantify the percentage of cells expressing the differentiation marker.

-

Quantitative Data Summary

While extensive quantitative data for Dhodh-IN-20 is not yet publicly available, the following table provides a template for summarizing key parameters for a DHODH inhibitor.

| Parameter | Cell Line | Value | Reference |

| DHODH IC50 | - | Data Not Available | - |

| Cellular GI50 | AML Cell Line 1 | Data Not Available | - |

| Cellular GI50 | AML Cell Line 2 | Data Not Available | - |

| Induction of Differentiation (EC50) | AML Cell Line 1 | Data Not Available | - |

This document serves as a foundational guide to Dhodh-IN-20. As research progresses, further data on its efficacy, selectivity, and pharmacokinetic properties will become available, providing a more complete picture of its therapeutic potential.

References

Dhodh-IN-20 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dhodh-IN-20, a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH). The information is curated for professionals in research and drug development, with a focus on its biochemical properties, mechanism of action, and potential therapeutic applications.

Core Compound Data

The fundamental physicochemical properties of Dhodh-IN-20 are summarized below, providing essential information for experimental design and compound handling.

| Parameter | Value | Reference |

| CAS Number | 2639835-02-0 | [1][2][3][4] |

| Molecular Weight | 479.47 g/mol | [1][3][4] |

| Molecular Formula | C24H25F4N3O3 | [1][3][4] |

Mechanism of Action and Scientific Background

Dhodh-IN-20 is a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3][4][5] DHODH is an iron-containing, flavin-dependent enzyme located on the inner mitochondrial membrane.[2][3][6] It catalyzes the fourth committed step in the synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[6][7][8][9] This pathway is essential for the production of uridine and cytidine, which are necessary for DNA and RNA synthesis.

Rapidly proliferating cells, such as those found in tumors and activated immune cells, have a high demand for nucleotides to support their growth. By inhibiting DHODH, Dhodh-IN-20 disrupts the pyrimidine supply, leading to a reduction in DNA and RNA synthesis and subsequent inhibition of cell growth.[7] This mechanism of action underlies its potential as a therapeutic agent in diseases characterized by excessive cell proliferation, such as acute myelogenous leukemia (AML) and other cancers.[1][2][3][4][5]

Therapeutic Potential

The primary therapeutic application of Dhodh-IN-20 currently under investigation is in the treatment of acute myelogenous leukemia (AML).[1][2][3][4] The dependence of AML cells on de novo pyrimidine synthesis makes them particularly vulnerable to DHODH inhibition. Beyond oncology, DHODH inhibitors have been explored for the treatment of autoimmune disorders due to their ability to suppress the proliferation of immune cells.[7] Furthermore, research suggests that DHODH inhibition can upregulate antigen presentation in cancer cells, potentially enhancing the efficacy of immune checkpoint blockade therapies.[10]

Experimental Protocols

While specific experimental protocols for Dhodh-IN-20 are not detailed in the provided search results, the following outlines a general methodology for assessing the activity of DHODH inhibitors, based on established practices in the field.

In Vitro DHODH Inhibition Assay:

The inhibitory activity of a compound against DHODH can be determined using a spectrophotometric assay that measures the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), by the enzymatic reaction.

-

Principle: The DHODH-catalyzed oxidation of dihydroorotate is coupled to the reduction of a chromogenic substrate. The rate of color change is proportional to the enzyme activity.

-

Materials:

-

Recombinant human DHODH enzyme

-

Dihydroorotate (substrate)

-

Decylubiquinone (electron acceptor)

-

2,6-dichloroindophenol (DCIP)

-

Assay buffer (e.g., Tris-HCl with detergents)

-

Test compound (Dhodh-IN-20)

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, DCIP, and decylubiquinone.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding the DHODH enzyme and dihydroorotate.

-

Monitor the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.

-

Calculate the rate of reaction and determine the IC50 value of the test compound.

-

Visualized Signaling Pathways and Workflows

To further elucidate the mechanism and context of Dhodh-IN-20's function, the following diagrams are provided.

Caption: Role of DHODH in the de novo pyrimidine biosynthesis pathway and its inhibition by Dhodh-IN-20.

Caption: Cellular consequences of DHODH inhibition by Dhodh-IN-20 in the context of cancer therapy.

References

- 1. DHODH-IN-20 | CymitQuimica [cymitquimica.com]

- 2. DHODH-IN-20|CAS 2639835-02-0|DC Chemicals [dcchemicals.com]

- 3. DHODH-IN-20 Datasheet DC Chemicals [dcchemicals.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 8. glpbio.com [glpbio.com]

- 9. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 10. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Dhodh-IN-20: A Potent DHODH Inhibitor for Acute Myelogenous Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Dhodh-IN-20 is a novel biaryl compound identified as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] Its discovery presents a promising therapeutic avenue for diseases characterized by rapid cell proliferation, such as acute myelogenous leukemia (AML). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Dhodh-IN-20 and related compounds, intended for researchers, scientists, and professionals in the field of drug development.

Introduction to DHODH as a Therapeutic Target

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines.[2] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis, which are fundamental for cell proliferation. While most normal cells can utilize the pyrimidine salvage pathway, many cancer cells, including those in acute myelogenous leukemia (AML), are highly dependent on the de novo pathway to meet their high demand for nucleotides. This dependency makes DHODH a compelling target for anticancer therapy.

Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, induction of apoptosis, and cellular differentiation.[2][3][4][5] Small molecule inhibitors of DHODH have demonstrated significant antiproliferative activity against various cancer cell lines, particularly AML cells.[2][3]

Discovery of Dhodh-IN-20

Dhodh-IN-20 is part of a series of biaryl compounds identified as potent DHODH inhibitors with potential applications in treating cancer and autoimmune diseases, with a particular focus on AML.[1][2] The discovery was highlighted in a patent application by Janssen Biotech Inc.[2] These compounds were developed to target the enzymatic activity of DHODH, thereby inhibiting the proliferation of cancer cells.

Quantitative Biological Data

The inhibitory activity of Dhodh-IN-20 and related compounds was evaluated using both an in vitro DHODH enzymatic assay and a cell-based assay using the MOLM-13 human acute myeloid leukemia cell line.[1] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Compound | DHODH IC50 (nM) | MOLM-13 IC50 (nM) |

| Dhodh-IN-20 | 0.396 | 0.2 |

| Brequinar | 10 | Not specified |

| Teriflunomide | Not specified | Not specified |

| Leflunomide | 98,000 | Not specified |

| A77-1726 | 1,100 | Not specified |

Data for Brequinar, Leflunomide, and A77-1726 are for the human enzyme and are provided for comparison.[6][7]

Experimental Protocols

General Synthesis of Biaryl DHODH Inhibitors

While the specific synthesis route for Dhodh-IN-20 is proprietary, the general synthesis of biaryl compounds of this class typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Exemplary Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a reaction vessel, add the aryl halide (1 equivalent), the aryl boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (2 equivalents).

-

Solvent: Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

In Vitro DHODH Enzymatic Inhibition Assay

The inhibitory activity of the compounds against human DHODH can be determined using a spectrophotometric assay that measures the reduction of a dye.

-

Reagents:

-

Recombinant human DHODH enzyme.

-

Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100).

-

Dihydroorotate (DHO), the substrate.

-

Decylubiquinone, the electron acceptor.

-

2,6-dichloroindophenol (DCIP), a colorimetric indicator.

-

-

Procedure:

-

Prepare serial dilutions of the test compound (e.g., Dhodh-IN-20) in DMSO.

-

In a 96-well plate, add the assay buffer, recombinant human DHODH enzyme, and the test compound. Incubate for a short period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding a mixture of DHO, decylubiquinone, and DCIP.

-

Monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.

-

Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

MOLM-13 Cell Proliferation Assay

The antiproliferative activity of the compounds on AML cells can be assessed using a cell viability assay such as the MTT or CellTiter-Glo® assay.

-

Cell Culture: Culture MOLM-13 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) at 37 °C in a humidified atmosphere with 5% CO₂.

-

Assay Procedure:

-

Seed the MOLM-13 cells in a 96-well plate at a suitable density (e.g., 5,000 to 10,000 cells per well).

-

Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

For an MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a detergent solution) and measure the absorbance at 570 nm.

-

For a CellTiter-Glo® assay, add the CellTiter-Glo® reagent to each well, incubate for a short period to stabilize the luminescent signal, and measure the luminescence.

-

Calculate the percent inhibition of cell proliferation and determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of DHODH and a general workflow for the discovery and evaluation of DHODH inhibitors like Dhodh-IN-20.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alexslemonade.org [alexslemonade.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Dhodh-IN-20: A Technical Guide to a Potent DHODH Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhodh-IN-20 is a potent small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] Located in the inner mitochondrial membrane, DHODH catalyzes the oxidation of dihydroorotate to orotate, a critical step for the synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[1][2][3] By targeting this enzyme, Dhodh-IN-20 disrupts the production of pyrimidines, thereby inhibiting the proliferation of rapidly dividing cells. This mechanism of action makes Dhodh-IN-20 a compound of significant interest for research in oncology, particularly for hematological malignancies such as acute myelogenous leukemia (AML).[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of Dhodh-IN-20, its biological activity, and the experimental protocols relevant to its study.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Dhodh-IN-20 is presented below. This data is essential for its handling, formulation, and interpretation of experimental results.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₅F₄N₃O₃ | [2] |

| Molecular Weight | 479.47 g/mol | [2] |

| CAS Number | 2639835-02-0 | [2] |

| Appearance | Solid powder | [3] |

| Solubility | Soluble in DMSO | N/A |

| Melting Point | Not reported | N/A |

| pKa | Not reported | N/A |

Note: Data for solubility, melting point, and pKa for Dhodh-IN-20 are not publicly available at the time of this writing. Researchers should determine these properties experimentally.

Biological Activity and Mechanism of Action

Dhodh-IN-20 exerts its biological effect by inhibiting the enzymatic activity of DHODH. This inhibition depletes the intracellular pool of pyrimidines necessary for DNA and RNA synthesis, leading to cell cycle arrest and inhibition of tumor growth.[1][2]

Signaling Pathway of DHODH Inhibition

The following diagram illustrates the central role of DHODH in the de novo pyrimidine synthesis pathway and the impact of its inhibition by Dhodh-IN-20.

Quantitative Biological Activity

While specific IC₅₀ or Kᵢ values for Dhodh-IN-20 are not yet published in peer-reviewed literature, it is described as a "potent inhibitor" of DHODH.[1][2] For context, other reported DHODH inhibitors show IC₅₀ values in the low nanomolar to micromolar range.[4][5] Researchers are encouraged to determine the specific inhibitory concentration of Dhodh-IN-20 for their experimental systems.

| Parameter | Value | Reference |

| Target | Dihydroorotate Dehydrogenase (DHODH) | [2] |

| IC₅₀ | Not reported | N/A |

| Kᵢ | Not reported | N/A |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation of Dhodh-IN-20. Below are standard methodologies for key experiments.

DHODH Inhibition Assay (Enzymatic Assay)

This protocol outlines a common method to determine the in vitro inhibitory activity of a compound against DHODH.

Methodology:

-

Reagents:

-

Recombinant human DHODH enzyme.

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100).

-

Substrate: Dihydroorotate.

-

Electron Acceptor: e.g., 2,6-dichloroindophenol (DCIP) or Coenzyme Q.

-

Dhodh-IN-20 stock solution in DMSO.

-

-

Procedure:

-

Prepare serial dilutions of Dhodh-IN-20 in the assay buffer.

-

In a 96-well plate, add the diluted inhibitor and a fixed concentration of recombinant DHODH enzyme.

-

Incubate the enzyme and inhibitor for a predefined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

Initiate the enzymatic reaction by adding a mixture of dihydroorotate and the electron acceptor.

-

Immediately begin monitoring the change in absorbance at a specific wavelength (e.g., 600 nm for DCIP) using a plate reader.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Determine the percentage of inhibition for each concentration of Dhodh-IN-20 relative to a DMSO control.

-

Calculate the IC₅₀ value by fitting the dose-response data to a suitable model.

-

Cell Proliferation Assay

This assay measures the effect of Dhodh-IN-20 on the growth of cancer cell lines.

Methodology:

-

Cell Culture:

-

Culture the desired cancer cell line (e.g., AML cell lines like HL-60 or MOLM-13) in appropriate media and conditions.

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density.

-

After allowing the cells to adhere (for adherent cells), treat them with a range of concentrations of Dhodh-IN-20. Include a DMSO-treated control.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Assess cell viability using a suitable method, such as MTT, MTS, or a cell counting assay.

-

Measure the absorbance or fluorescence according to the chosen viability assay.

-

Calculate the percentage of cell growth inhibition relative to the control and determine the GI₅₀ (concentration for 50% growth inhibition).

-

Synthesis of Dhodh-IN-20

A detailed, step-by-step synthesis protocol for Dhodh-IN-20 is not publicly available in the referenced literature. The primary reference mentions it as "Compound 133" within a series of biaryl compounds.[2] Researchers interested in its synthesis would likely need to devise a synthetic route based on analogous structures or obtain it from a commercial supplier. A general logical workflow for the synthesis and characterization of such a small molecule is outlined below.

Conclusion

Dhodh-IN-20 is a promising DHODH inhibitor with potential applications in cancer research, particularly for AML. While its fundamental chemical identity is known, a comprehensive public dataset of its physicochemical and detailed biological properties is still emerging. The experimental protocols provided in this guide offer a starting point for researchers to further characterize and evaluate the therapeutic potential of this compound. Further studies are warranted to fully elucidate its efficacy and mechanism of action in various preclinical models.

References

- 1. researchgate.net [researchgate.net]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. DHODH-IN-20 Datasheet DC Chemicals [dcchemicals.com]

- 4. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Dhodh-IN-20: A Technical Guide to Solubility and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available information regarding the solubility of Dhodh-IN-20, a potent inhibitor of dihydroorotate dehydrogenase (DHODH). Due to the limited publicly available quantitative solubility data for this specific compound, this document also furnishes a detailed, generalized experimental protocol for determining the solubility of small-molecule inhibitors like Dhodh-IN-20 in various solvents, including the commonly used dimethyl sulfoxide (DMSO).

Introduction to Dhodh-IN-20

Dhodh-IN-20 (CAS No. 2639835-02-0) is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is crucial for the synthesis of nucleotides necessary for DNA and RNA replication, making DHODH a significant target in the development of therapeutics for diseases characterized by rapid cell proliferation, such as acute myelogenous leukemia.[1][2] Dhodh-IN-20 is an iron-containing flavin-dependent enzyme located in the inner membrane of mitochondria.[1][2] Its molecular formula is C24H25F4N3O3, with a molecular weight of 479.47 g/mol .[1]

Solubility Data

As of the latest available information, specific quantitative solubility data for Dhodh-IN-20 in DMSO or other common organic solvents has not been published in the public domain. The safety data sheet for Dhodh-IN-20 indicates that its water solubility is not available. To facilitate research and development, this guide provides a general protocol for determining the solubility of this and similar compounds.

Table 1: Solubility of Dhodh-IN-20 (Data Not Publicly Available)

| Solvent | Solubility (mg/mL) | Solubility (mM) | Temperature (°C) | Method |

| DMSO | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Ethanol | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Methanol | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Water | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocol: Determining Small Molecule Solubility

The following is a generalized protocol for determining the solubility of a small molecule inhibitor like Dhodh-IN-20. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved compound.

Materials:

-

Dhodh-IN-20 (or other small molecule inhibitor)

-

Selected solvents (e.g., DMSO, Ethanol, Methanol, Water, Phosphate-Buffered Saline)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Micropipettes and tips

-

Vials (e.g., 1.5 mL or 2 mL)

Methodology:

-

Preparation of Stock Solutions for Calibration Curve:

-

Accurately weigh a small amount of Dhodh-IN-20 and dissolve it in a suitable solvent (in which it is known to be highly soluble, e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

-

Perform serial dilutions of the stock solution to create a set of calibration standards with known concentrations.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of Dhodh-IN-20 to a known volume of the test solvent in a vial. The amount should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials using a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

-

Sample Preparation and Analysis:

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples and the calibration standards by HPLC.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their known concentrations.

-

Determine the concentration of Dhodh-IN-20 in the diluted supernatant samples by interpolating their peak areas on the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value represents the solubility of Dhodh-IN-20 in the tested solvent at the specified temperature.

-

Signaling Pathway

Dhodh-IN-20 targets the dihydroorotate dehydrogenase (DHODH) enzyme, a critical component of the de novo pyrimidine biosynthesis pathway. This pathway is essential for the production of pyrimidine nucleotides required for DNA and RNA synthesis.

Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of Dhodh-IN-20 on DHODH.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of a DHODH inhibitor like Dhodh-IN-20 in a cell-based assay.

Caption: A generalized workflow for determining the in vitro efficacy of Dhodh-IN-20.

References

A Researcher's Guide to Dhodh-IN-20: Procurement and Technical Overview

For scientists and researchers in the fields of oncology and drug development, securing access to high-quality, well-characterized research compounds is paramount. Dhodh-IN-20, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), has emerged as a significant tool in the investigation of acute myelogenous leukemia (AML) and other malignancies. This technical guide provides an in-depth overview of Dhodh-IN-20, including information on its procurement for research purposes, its mechanism of action, and relevant experimental data.

Where to Purchase Dhodh-IN-20

Dhodh-IN-20 is available from several reputable chemical suppliers specializing in research-grade compounds. Two prominent vendors are:

-

MedchemExpress: A well-established supplier of bioactive molecules, MedchemExpress lists Dhodh-IN-20 in their catalog. They provide a datasheet with essential information such as the compound's chemical formula (C24H25F4N3O3), molecular weight (479.47), and CAS number (2639835-02-0).[1] They specify that the product is intended for research use only.

-

DC Chemicals: This supplier also offers Dhodh-IN-20 for research applications. Their product information aligns with that of other vendors, confirming its identity as a DHODH inhibitor with potential for AML research.

When purchasing Dhodh-IN-20, researchers should ensure they are obtaining it from a legitimate supplier that provides a certificate of analysis (CoA) to verify the compound's purity and identity.

Core Concepts and Mechanism of Action

Dhodh-IN-20, also referred to as Compound 133, exerts its biological effects by targeting dihydroorotate dehydrogenase (DHODH).[1] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[1] Rapidly proliferating cells, such as cancer cells, have a high demand for pyrimidines and are therefore particularly vulnerable to the inhibition of this pathway.

By inhibiting DHODH, Dhodh-IN-20 effectively depletes the intracellular pool of pyrimidines, leading to a halt in DNA replication and cell cycle progression, ultimately inducing apoptosis (programmed cell death) in cancer cells. Research has indicated that this mechanism of action holds significant promise for the treatment of acute myelogenous leukemia.[1]

Quantitative Data

While specific quantitative data for Dhodh-IN-20 from peer-reviewed publications is still emerging, the following table summarizes the key chemical and physical properties available from supplier datasheets.

| Property | Value | Reference |

| IUPAC Name | Not publicly available | |

| Synonyms | Compound 133 | [1] |

| CAS Number | 2639835-02-0 | [1] |

| Molecular Formula | C24H25F4N3O3 | [1] |

| Molecular Weight | 479.47 g/mol | [1] |

| Purity | Typically >98% (verify with vendor) | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C for long-term |

Further research is needed to populate this guide with in-depth biological data, such as IC50 values in various cancer cell lines and pharmacokinetic profiles.

Signaling Pathway

The primary signaling pathway affected by Dhodh-IN-20 is the de novo pyrimidine biosynthesis pathway. A simplified representation of this pathway and the point of inhibition by Dhodh-IN-20 is provided below.

Caption: Inhibition of DHODH by Dhodh-IN-20 blocks the conversion of Dihydroorotate to Orotate.

Experimental Protocols

Detailed experimental protocols for Dhodh-IN-20 are not yet widely available in the public domain. However, researchers can adapt standard protocols used for other DHODH inhibitors to evaluate the efficacy of Dhodh-IN-20. Below are general methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of Dhodh-IN-20 on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., AML cell lines like HL-60 or THP-1) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Dhodh-IN-20 (solubilized in DMSO and then diluted in cell culture medium) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by Dhodh-IN-20.

Methodology:

-

Cell Treatment: Treat cancer cells with Dhodh-IN-20 at concentrations around the IC50 value for a defined period (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Experimental Workflow

The following diagram illustrates a typical workflow for the initial in vitro evaluation of Dhodh-IN-20.

Caption: A standard workflow for the initial in vitro characterization of Dhodh-IN-20.

This guide provides a foundational understanding of Dhodh-IN-20 for research purposes. As more studies are published, a more comprehensive dataset on its biological activity and detailed experimental protocols will become available, further elucidating its potential as a therapeutic agent.

References

In Vitro Evaluation of Dihydroorotate Dehydrogenase (DHODH) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of Dihydroorotate Dehydrogenase (DHODH) inhibitors, with a specific mention of the novel inhibitor Dhodh-IN-20. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents targeting DHODH.

Introduction

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway for their growth and survival. This makes DHODH a compelling target for the development of anticancer and immunosuppressive drugs. Dhodh-IN-20 is a potent inhibitor of DHODH with potential applications in the research of acute myelogenous leukemia. This guide will detail the common in vitro methodologies used to characterize DHODH inhibitors, present representative data, and illustrate the underlying signaling pathways.

Data Presentation

The following table summarizes the in vitro inhibitory activity of several well-characterized DHODH inhibitors against human DHODH. This data provides a benchmark for evaluating the potency of new chemical entities like Dhodh-IN-20.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| Brequinar | Human DHODH | 2.1 | Enzymatic Assay (Fluorescence) | |

| Leflunomide | Human DHODH | >10,000 | Enzymatic Assay (Fluorescence) | |

| Teriflunomide (A77 1726) | Human DHODH | 24.5 | Enzymatic Assay (Fluorescence) | |

| BAY-2402234 | Human DHODH | 0.42 | Enzymatic Assay (Fluorescence) |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are fundamental for the initial characterization of novel DHODH inhibitors.

DHODH Enzymatic Activity Assay (DCIP Colorimetric Method)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of the chromogenic indicator 2,6-dichloroindophenol (DCIP).

Materials:

-

Recombinant human DHODH enzyme

-

Dihydroorotate (DHO) - Substrate

-

Coenzyme Q10 (CoQ10) - Electron acceptor

-

2,6-dichloroindophenol (DCIP) - Colorimetric indicator

-

Tris-HCl buffer (pH 8.0)

-

Potassium chloride (KCl)

-

Triton X-100

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.05% Triton X-100.

-

In a 96-well plate, add the test compound (e.g., Dhodh-IN-20) at various concentrations.

-

Add recombinant human DHODH, 100 µM Coenzyme Q10, and 200 µM DCIP to each well.

-

Pre-incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 500 µM dihydroorotic acid to each well.

-

Immediately measure the decrease in absorbance at 600 nm over a period of 10 minutes using a microplate reader. The reduction of DCIP leads to a loss of absorbance.

-

Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the DHODH inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., A549, HL-60)

-

Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

DHODH inhibitor (e.g., Dhodh-IN-20)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the DHODH inhibitor for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the DHODH inhibitor on the progression of the cell cycle.

Materials:

-

Cancer cell line

-

Cell culture medium

-

DHODH inhibitor

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with the DHODH inhibitor at a relevant concentration (e.g., near the GI50 value) for 24-48 hours.

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition.

Caption: In Vitro Evaluation Workflow for DHODH Inhibitors.

Dhodh-IN-20: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for the dihydroorotate dehydrogenase (DHODH) inhibitor, Dhodh-IN-20. Due to the limited availability of in-depth public stability data for this specific compound, this document also outlines detailed, generalized experimental protocols for conducting forced degradation studies and establishing a robust stability-indicating analytical method. These methodologies are designed to enable researchers and drug development professionals to thoroughly assess the stability of Dhodh-IN-20 and similar compounds, ensuring data integrity and informing formulation development. The guide includes templates for data presentation and visual workflows to aid in the practical application of these principles.

Introduction to Dhodh-IN-20

Dhodh-IN-20 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] This pathway is crucial for the proliferation of rapidly dividing cells, making DHODH an attractive target for the development of therapeutics in oncology and immunology. Dhodh-IN-20 has demonstrated potential in the research of acute myelogenous leukemia (AML) by inhibiting tumor growth.[1][2][3] Given its therapeutic potential, a thorough understanding of its chemical stability is critical for its application in research and preclinical development.

Recommended Storage Conditions

Based on information from various suppliers, the following storage conditions are recommended for Dhodh-IN-20 to ensure its integrity over time.

Table 1: Recommended Storage Conditions for Dhodh-IN-20

| Form | Storage Temperature | Duration | Notes |

| Solid (Powder) | -20°C | 2 years | Store in a tightly sealed container. |

| Solution in DMSO | 4°C | 2 weeks | For short-term use. |

| Solution in DMSO | -80°C | 6 months | For long-term storage. |

It is generally advised to keep the compound in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] The compound is stated to be stable under these recommended storage conditions.[1]

Experimental Protocols for Stability Assessment

The following sections describe a generalized approach for conducting forced degradation studies on Dhodh-IN-20. These studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.

Stability-Indicating Analytical Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study. The goal is to develop a method that can separate the parent compound (Dhodh-IN-20) from all potential degradation products, process impurities, and excipients.

3.1.1. HPLC Method Parameters (Example)

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30°C

-

Detection: UV-Vis detector at a wavelength determined by the UV spectrum of Dhodh-IN-20.

-

Injection Volume: 10 µL

3.1.2. Method Validation The developed method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Forced Degradation Studies

Forced degradation studies expose the drug substance to stress conditions more severe than accelerated stability testing to generate degradation products. A target degradation of 5-20% is generally considered optimal.

3.2.1. Preparation of Samples Prepare solutions of Dhodh-IN-20 in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

3.2.2. Hydrolytic Degradation

-

Acidic Conditions: Treat the drug solution with 0.1 N HCl.

-

Basic Conditions: Treat the drug solution with 0.1 N NaOH.

-

Neutral Conditions: Treat the drug solution with water.

-

Procedure: Store the solutions at room temperature and an elevated temperature (e.g., 60°C) and analyze at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before HPLC analysis.

3.2.3. Oxidative Degradation

-

Procedure: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Store the solution at room temperature and analyze at various time points.

3.2.4. Thermal Degradation

-

Procedure: Expose the solid drug substance to dry heat in an oven (e.g., 80°C). Analyze the sample at various time points. Also, heat the drug solution to assess stability in the solution state.

3.2.5. Photolytic Degradation

-

Procedure: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light. Analyze the samples after the exposure period.

Analysis of Stressed Samples

All samples from the forced degradation studies should be analyzed using the developed stability-indicating HPLC method. The chromatograms should be inspected for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. Mass balance should be calculated to ensure that the decrease in the parent drug concentration corresponds to the increase in the concentration of the degradation products.

Data Presentation

Quantitative results from the stability studies should be summarized in a clear and structured format to facilitate comparison.

Table 2: Summary of Forced Degradation Results for Dhodh-IN-20

| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (RT) | Mass Balance (%) |

| 0.1 N HCl | 24 hours | 60°C | ||||

| 0.1 N NaOH | 24 hours | 60°C | ||||

| Water | 24 hours | 60°C | ||||

| 3% H₂O₂ | 24 hours | RT | ||||

| Dry Heat (Solid) | 48 hours | 80°C | ||||

| Photolytic (Solid, 1.2 million lux hours) | - | RT | ||||

| Photolytic (Solution, 1.2 million lux hours) | - | RT |

RT = Retention Time

Visualizations

Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of a new chemical entity like Dhodh-IN-20.

Caption: Workflow for conducting forced degradation studies and stability method validation.

Hypothetical Signaling Pathway of DHODH Inhibition

This diagram illustrates the central role of DHODH in the de novo pyrimidine synthesis pathway and its inhibition by a compound like Dhodh-IN-20.

Caption: Inhibition of the de novo pyrimidine synthesis pathway by Dhodh-IN-20.

Conclusion

While specific, publicly available stability data for Dhodh-IN-20 is limited, this guide provides the essential framework for its proper storage and for conducting a thorough stability assessment. By following the outlined experimental protocols, researchers can generate the necessary data to understand the degradation pathways of Dhodh-IN-20, develop stable formulations, and ensure the reliability of their experimental results. The provided templates and diagrams serve as practical tools to guide these efforts. A comprehensive understanding of the stability profile is a prerequisite for the successful translation of promising compounds like Dhodh-IN-20 from the laboratory to clinical applications.

References

- 1. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of Dihydroorotate Dehydrogenase (DHODH) Inhibition: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroorotate dehydrogenase (DHODH) has emerged as a compelling therapeutic target for a range of diseases characterized by rapid cell proliferation and metabolic dysregulation. As a key enzyme in the de novo pyrimidine biosynthesis pathway, its inhibition offers a strategic approach to limit the availability of essential building blocks for DNA and RNA synthesis. This technical guide provides an in-depth overview of the potential therapeutic areas for DHODH inhibitors, supported by a compilation of preclinical and clinical data. It further details relevant experimental protocols and visualizes key pathways and workflows to aid researchers in the exploration and development of novel DHODH-targeted therapies. The primary therapeutic areas of focus include oncology, autoimmune disorders, and viral infections, with several DHODH inhibitors demonstrating promising activity in these fields.

Introduction: The Role of DHODH in Cellular Metabolism

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, specifically the oxidation of dihydroorotate to orotate.[1] Pyrimidines are fundamental components of nucleic acids (DNA and RNA), and their availability is critical for cell proliferation, survival, and function.[1] While most quiescent cells can utilize the pyrimidine salvage pathway, rapidly dividing cells, such as cancer cells, activated lymphocytes, and virus-infected cells, are heavily dependent on the de novo pathway to meet their high demand for nucleotides.[1] This dependency creates a therapeutic window for DHODH inhibitors to selectively target these pathological cell populations.

The mechanism of action of DHODH inhibitors involves binding to the enzyme and blocking its catalytic activity, leading to a depletion of the intracellular pyrimidine pool.[1] This, in turn, results in the inhibition of DNA and RNA synthesis, cell cycle arrest, and ultimately, apoptosis or cellular differentiation.[1]

Therapeutic Area: Oncology

The application of DHODH inhibitors in cancer therapy is the most extensively researched area, with a strong rationale based on the metabolic reprogramming of tumor cells.

Preclinical Evidence

A substantial body of preclinical research has demonstrated the anti-cancer efficacy of DHODH inhibitors across a wide range of hematological malignancies and solid tumors.

| DHODH Inhibitor | Cancer Type | Model | Key Findings | Reference(s) |

| Brequinar | Neuroblastoma | Xenograft and transgenic mouse models | Dramatically reduced tumor growth and extended survival. In combination with temozolomide, it was curative in a majority of transgenic mice. | [2][3][4] |

| Cervical Cancer | In vitro (CaSki and HeLa cells) | IC50 values of 0.747 µM (48h) and 0.228 µM (72h) in CaSki cells, and 5.649 µM (24h), 0.338 µM (48h), and 0.156 µM (72h) in HeLa cells. | ||

| PTC299 (Emvododstat) | Acute Myeloid Leukemia (AML) | In vitro (OCI-AML3, HL60 cells, primary blasts) and PDX mouse model | IC50 values in the low nanomolar range (4.43 nM for OCI-AML3, 59.7 nM for HL60, 18-90 nM for primary blasts). Improved survival in a PDX mouse model (median survival 40 days vs. 30 days for vehicle). | [5][6] |

| HOSU-53 | Multiple Myeloma | NCI-H929 xenograft model | Median survival of 73.5 days vs. 45.5 days for vehicle control. | [7] |

| Small Cell Lung Cancer | NCI-H82 xenograft model | Tumor Growth Inhibition (TGI) = 84% | [7] | |

| Colorectal Cancer | HCT-15 xenograft model | TGI = 91% | [7] | |

| Lymphoma | Z-138 xenograft model | TGI = 102% | [7] | |

| Gastric Cancer | SNU-16 xenograft model | TGI = 88% | [7] | |

| Melanoma | A375 xenograft model | TGI = 64% | [7] | |

| Acute Myeloid Leukemia (AML) | MOLM-13 in vivo model | Median survival of 63 days vs. 17 days for vehicle control. | [7] |

Clinical Development

Several DHODH inhibitors have progressed into clinical trials for various cancers.

| DHODH Inhibitor | Cancer Type | Phase | Key Findings/Status | Reference(s) |

| PTC299 (Emvododstat) | Acute Myeloid Leukemia (AML) | Phase 1 | Ongoing study in patients with relapsed/refractory acute leukemias. Preclinical data provides a strong rationale for this trial. | [5][6] |

| HOSU-53 | Advanced Solid Tumors and Non-Hodgkin's Lymphoma | Phase I/II | First-in-human trial initiated to evaluate safety and efficacy. | [8][9][10] |

| Brequinar | Relapsed/Refractory Acute Myeloid Leukemia (AML) | Phase 1b/2a | A study assessing the safety, tolerability, and efficacy of dose-adjusted brequinar. | [11] |

| Brequinar | Solid Tumors | Phase II | Failed to show significant objective response in patients with solid tumors. | [12] |

Signaling Pathways and Mechanisms in Cancer

The primary mechanism of DHODH inhibitors in cancer is the depletion of pyrimidines, leading to cell cycle arrest and apoptosis. However, other mechanisms have been elucidated.

References

- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 2. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Drug Combination Can Cure Mouse Models of Neuroblastoma | Technology Networks [technologynetworks.com]

- 5. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia [pubmed.ncbi.nlm.nih.gov]

- 6. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and development of HOSU-53 as a potential best-in-class DHODH inhibitor for treating cancer | Poster Board #424 - American Chemical Society [acs.digitellinc.com]

- 8. First-in-Human Trial Launched for Novel DHODH Inhibitor HOSU-53 in Solid Tumors and Lymphomas [trial.medpath.com]

- 9. New Cancer Drug Targets Tumor Growth Enzyme | Ohio State Health & Discovery [health.osu.edu]

- 10. DHODH Inhibitor HOSU-53, Born from Undergraduate Research, Enters Phase I/II Trials for Cancer [trial.medpath.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DHODH-IN-20 in In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

DHODH-IN-20 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication, making it a critical process for rapidly proliferating cells, such as cancer cells and activated immune cells. DHODH is located on the inner mitochondrial membrane and catalyzes the oxidation of dihydroorotate to orotate. Inhibition of DHODH leads to depletion of the pyrimidine pool, resulting in cell cycle arrest, inhibition of cell proliferation, and induction of apoptosis in susceptible cell types. These characteristics make DHODH inhibitors like DHODH-IN-20 promising therapeutic candidates for various diseases, including cancer and autoimmune disorders. This document provides detailed protocols for utilizing DHODH-IN-20 in common in vitro cell culture assays to assess its biological effects.

Mechanism of Action

DHODH-IN-20 functions by inhibiting the enzymatic activity of DHODH, which is the fourth step in the de novo pyrimidine synthesis pathway. This blockade leads to a reduction in the synthesis of orotate, a precursor for uridine monophosphate (UMP), which is essential for the production of all other pyrimidine nucleotides. Consequently, the inhibition of this pathway starves rapidly dividing cells of the necessary building blocks for DNA and RNA synthesis, thereby impeding their proliferation.

Preparing Dhodh-IN-20 Stock Solutions: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, the precise preparation of compound stock solutions is a critical first step to ensure the accuracy and reproducibility of experimental results. This document provides detailed application notes and protocols for the preparation of stock solutions of Dhodh-IN-20, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), for use in a range of experimental settings.

Dhodh-IN-20 is an investigative compound that targets a key enzyme in the de novo pyrimidine biosynthesis pathway, making it a valuable tool for research in oncology and immunology.[1][2] Proper handling and preparation of this inhibitor are paramount for its effective use in both in vitro and in vivo studies.

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of Dhodh-IN-20 is essential for its proper handling and storage. Key quantitative data are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C24H25F4N3O3 | [3][4] |

| Molecular Weight | 479.47 g/mol | [3][4] |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO | [5] |

Storage and Stability

Proper storage of Dhodh-IN-20, both in its solid form and in solution, is crucial to maintain its chemical integrity and biological activity.

| Form | Storage Temperature | Duration | Reference(s) | | --- | --- | --- | | Solid Powder | -20°C | Up to 2 years |[5] | | DMSO Stock Solution | -80°C | Up to 6 months |[5] | | DMSO Stock Solution | -20°C | Up to 1 month |[5] |

Note: Repeated freeze-thaw cycles of stock solutions should be avoided to prevent degradation. It is recommended to aliquot the stock solution into single-use volumes.

Experimental Protocols

Protocol 1: Preparation of Dhodh-IN-20 Stock Solution for In Vitro Experiments (e.g., Cell-Based Assays)

This protocol describes the preparation of a high-concentration stock solution of Dhodh-IN-20 in dimethyl sulfoxide (DMSO), which is a common solvent for in vitro studies.

Materials:

-

Dhodh-IN-20 powder

-

Anhydrous/sterile dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated pipettes

Procedure:

-

Calculate the required amount of Dhodh-IN-20 and DMSO. To prepare a 10 mM stock solution, use the following formula:

-

Mass (mg) = 10 mM * 479.47 g/mol * 0.001 L = 4.79 mg

-

Therefore, dissolve 4.79 mg of Dhodh-IN-20 in 1 mL of DMSO. Adjust volumes as needed for your experimental requirements. It is common practice to prepare a stock solution at a concentration that is at least 1000-fold higher than the final working concentration to minimize the final DMSO concentration in the cell culture media (ideally ≤ 0.1%).

-

-

Dissolve Dhodh-IN-20 in DMSO.

-

Aseptically weigh the required amount of Dhodh-IN-20 powder and transfer it to a sterile vial.

-

Add the calculated volume of sterile DMSO.

-

Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, brief sonication in a water bath may be applied. Gentle warming to 37°C can also aid dissolution, but prolonged heating should be avoided.

-

-

Aliquot and Store.

-

Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.

-

Label each aliquot clearly with the compound name, concentration, date, and your initials.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[5]

-

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

-

Dhodh-IN-20 stock solution (e.g., 10 mM in DMSO)

-

Appropriate cell culture medium

Procedure:

-

Determine the final desired concentration of Dhodh-IN-20 for your experiment. Working concentrations for DHODH inhibitors in cancer cell lines typically range from nanomolar to micromolar.

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the final working concentration.

-

For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).

-

-

Ensure thorough mixing after each dilution step.

-

Add the final working solution to your cell cultures. Remember to include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experimental setup.

Protocol 3: General Guidance for Preparing Dhodh-IN-20 for In Vivo Experiments

Vehicle Selection: The choice of vehicle will depend on the experimental animal model and the route of administration (e.g., oral gavage, intraperitoneal injection). Common vehicles for poorly water-soluble compounds include:

-

A mixture of DMSO and saline, often with a solubilizing agent like Tween 80 or Cremophor EL.

-

Polyethylene glycol (PEG), such as PEG400, mixed with saline or water.

-

Corn oil or other triglycerides for oral administration.

Example Formulation (Hypothetical): This is a general example and must be optimized and validated for Dhodh-IN-20 specifically.

-

Dissolve Dhodh-IN-20 in a minimal amount of DMSO.

-

Add a solubilizing agent such as Tween 80 (e.g., to a final concentration of 5-10%).

-

Bring the solution to the final volume with sterile saline or phosphate-buffered saline (PBS), ensuring the final DMSO concentration is as low as possible (typically <10%).

-

The solution should be freshly prepared before each administration and may require vortexing or sonication to ensure homogeneity.

Important Considerations for In Vivo Studies:

-

Toxicity and Tolerability: Always perform a pilot study to determine the maximum tolerated dose (MTD) of the formulated Dhodh-IN-20.

-

Stability: The stability of Dhodh-IN-20 in the chosen vehicle should be assessed.

-

Route of Administration: The formulation must be suitable for the intended route of administration. For instance, intraperitoneal injection of a DHODH inhibitor has been described in a B16F10 xenograft model.[6]

Signaling Pathway and Experimental Workflow

Dhodh-IN-20 inhibits DHODH, a critical enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of pyrimidine nucleotides (uridine and cytidine), which are fundamental building blocks for DNA and RNA.[7] Rapidly proliferating cells, such as cancer cells, are often highly dependent on this pathway, making DHODH an attractive therapeutic target.[2]

Caption: The de novo pyrimidine biosynthesis pathway, highlighting the inhibition of DHODH by Dhodh-IN-20.

A typical experimental workflow to evaluate the efficacy of Dhodh-IN-20 in vitro involves treating cancer cells with the inhibitor and assessing its impact on cell proliferation, viability, and the cell cycle.

Caption: A standard workflow for evaluating the in vitro effects of Dhodh-IN-20 on cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. DHODH-IN-20 | CymitQuimica [cymitquimica.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 7. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

Application Notes and Protocols for DHODH Inhibitors in Cancer Cell Lines

Note: The specific inhibitor "Dhodh-IN-20" is not extensively characterized in publicly available literature. The following application notes and protocols are based on the well-studied class of Dihydroorotate Dehydrogenase (DHODH) inhibitors and provide a general guideline for their use in cancer cell line research. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.

Introduction

Dihydroorotate Dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2][3] Rapidly proliferating cancer cells are highly dependent on this pathway to meet their demand for nucleotides.[3][4] Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, primarily in the S-phase, and subsequent inhibition of cancer cell growth.[4][5][6] This makes DHODH an attractive target for cancer therapy.[1][7]

These notes provide recommended concentration ranges and detailed protocols for the application of DHODH inhibitors in cancer cell line-based assays.

Mechanism of Action

DHODH catalyzes the conversion of dihydroorotate to orotate, a key step in the de novo synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidines.[2][6] DHODH inhibitors block this enzymatic activity, leading to a reduction in pyrimidine levels.[2] This pyrimidine starvation has several downstream effects on cancer cells, including:

-

Cell Cycle Arrest: Depletion of pyrimidines halts DNA replication, causing cells to arrest in the S-phase of the cell cycle.[4][5]

-

Modulation of Signaling Pathways: DHODH inhibition can affect key cancer-related signaling pathways, including the downregulation of c-Myc and upregulation of p21.[5]

-

Induction of an Immune Response: Some studies have shown that DHODH inhibition can lead to the activation of the STING pathway and increase antigen presentation on cancer cells, potentially enhancing anti-tumor immunity.[8][9]

Recommended Concentration Range

The effective concentration of a DHODH inhibitor can vary significantly depending on the specific inhibitor and the cancer cell line being tested. The following table summarizes the reported 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) values for several well-characterized DHODH inhibitors across various cancer cell lines. This data can serve as a starting point for determining the optimal concentration range for a novel DHODH inhibitor like Dhodh-IN-20.

Table 1: Reported EC₅₀/IC₅₀ Values for Various DHODH Inhibitors in Cancer Cell Lines

| DHODH Inhibitor | Cancer Cell Line | Cell Type | EC₅₀/IC₅₀ (µM) | Reference |

| Brequinar (BQR) | A375 | Melanoma | 0.14 | [10] |

| H929 | Myeloma | 0.24 | [10] | |

| Ramos | Lymphoma | 0.054 | [10] | |

| Neuroblastoma Panel | Neuroblastoma | Low Nanomolar Range | [11] | |

| A771726 (Teriflunomide) | A375 | Melanoma | 14.52 | [10] |

| H929 | Myeloma | 45.78 | [10] | |

| Ramos | Lymphoma | 5.36 | [10] | |

| Leflunomide (LFM) | KYSE510 | Esophageal Squamous Cell Carcinoma | 108.2 | [12] |

| KYSE450 | Esophageal Squamous Cell Carcinoma | 124.8 | [12] | |

| SW620 | Colorectal Cancer | 173.9 | [12] | |

| T-47D | Breast Cancer | 6 - 35 | [13] | |

| A-375 | Melanoma | 6 - 35 | [13] | |

| H929 | Myeloma | 6 - 35 | [13] | |

| 4SC-101 | T-47D | Breast Cancer | 4 - 8 | [13] |

| A-375 | Melanoma | 4 - 8 | [13] | |

| H929 | Myeloma | 4 - 8 | [13] | |

| H-006 | Various Cancer Cell Lines | Multiple | Nanomolar Range | [14] |

| Indoluidin D | HL-60 | Acute Promyelocytic Leukemia | Not Specified | [15] |

General Recommendation: Based on the data for potent DHODH inhibitors like Brequinar and H-006, it is recommended to start with a broad concentration range from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 10 µM) to determine the effective dose for the specific cancer cell line of interest.

Experimental Protocols

Cell Viability Assay (e.g., MTT, XTT, or CCK-8)

This protocol is used to determine the effect of a DHODH inhibitor on the metabolic activity and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

DHODH inhibitor stock solution (e.g., in DMSO)

-

96-well plates

-

MTT, XTT, or CCK-8 reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of the DHODH inhibitor in complete medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the DHODH inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.[13]

-

Add the viability reagent (e.g., 10 µL of CCK-8 or 20 µL of MTT solution) to each well and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Colony Formation Assay

This assay assesses the long-term effect of a DHODH inhibitor on the ability of single cells to form colonies.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

DHODH inhibitor

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

-

Allow cells to adhere overnight.

-

Treat the cells with various concentrations of the DHODH inhibitor.

-

Incubate the plates for 7-14 days, replacing the medium with fresh medium containing the inhibitor every 3-4 days.

-

When colonies are visible, wash the wells with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 15-30 minutes.

-

Gently wash the wells with water and allow them to air dry.

-

Count the number of colonies (typically >50 cells) in each well.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to investigate the effect of a DHODH inhibitor on the expression of key proteins in signaling pathways.

Materials:

-

Cancer cell line of interest

-

DHODH inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against c-Myc, p21, DHODH, and a loading control like GAPDH or β-tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentration of the DHODH inhibitor for the desired time (e.g., 24, 48, or 72 hours).

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

References

- 1. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]